REACTION_CXSMILES
|
F[B-](F)(F)F.N1(OC(N(C)C)=[N+](C)C)C2C=CC=CC=2N=N1.[Br:23][C:24]1[CH:32]=[CH:31][C:27]([C:28]([OH:30])=O)=[CH:26][N:25]=1.C(N(CC)CC)C.[C:40]([O:44][C:45]([N:47]1[CH2:52][CH2:51][CH:50]([NH:53][CH:54]2[CH2:56][CH2:55]2)[CH2:49][CH2:48]1)=[O:46])([CH3:43])([CH3:42])[CH3:41]>CN(C)C=O.C(OCC)(=O)C.O>[C:40]([O:44][C:45]([N:47]1[CH2:52][CH2:51][CH:50]([N:53]([C:28]([C:27]2[CH:26]=[N:25][C:24]([Br:23])=[CH:32][CH:31]=2)=[O:30])[CH:54]2[CH2:55][CH2:56]2)[CH2:49][CH2:48]1)=[O:46])([CH3:43])([CH3:41])[CH3:42] |f:0.1|
|
Name
|
|
Quantity
|
2.8 g
|
Type
|
reactant
|
Smiles
|
F[B-](F)(F)F.N1(N=NC2=C1C=CC=C2)OC(=[N+](C)C)N(C)C
|
Name
|
|
Quantity
|
1.85 g
|
Type
|
reactant
|
Smiles
|
BrC1=NC=C(C(=O)O)C=C1
|
Name
|
|
Quantity
|
1.28 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)N1CCC(CC1)NC1CC1
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred for 30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled in an ice bath
|
Type
|
STIRRING
|
Details
|
The resulting mixture is stirred at room temperature over night
|
Type
|
CUSTOM
|
Details
|
the organic phase is separated
|
Type
|
WASH
|
Details
|
washed with water, 1N aqueous NaOH solution, and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CUSTOM
|
Details
|
The solvent is evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue is triturated with diisopropyl ether
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(=O)N1CCC(CC1)N(C1CC1)C(=O)C=1C=NC(=CC1)Br
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |